

Zerencotrep: A Technical Guide to its Modulation of Cellular Pathways

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Compound of Interest

Compound Name: Zerencotrep

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Abstract

Zerencotrep, also known as Pico145 and HC-608, is a potent and highly selective small-molecule inhibitor of Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels. These non-selective cation channels are pivotal in regulating calcium influx in response to a variety of extracellular signals. Dysregulation of TRPC1/4/5 channels has been implicated in a range of pathologies, including cancer, cardiovascular diseases, and neurological disorders. This technical guide provides an in-depth overview of the cellular pathways modulated by **Zerencotrep**, with a focus on its mechanism of action, downstream signaling cascades, and its effects on cellular functions. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting TRPC1/4/5 channels.

Introduction to Zerencotrep and its Molecular Target

Zerencotrep is a remarkable inhibitor of TRPC1/4/5 channels, demonstrating picomolar to nanomolar potency.[1] It acts by stabilizing the closed state of the channel, thereby blocking calcium influx and downstream signaling events.[2] Notably, **Zerencotrep** exhibits high selectivity for TRPC1/4/5, with no significant activity against other TRP channel family members, including TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, and TRPM8.[1]

TRPC1, TRPC4, and TRPC5 can form both homomeric and heteromeric channel complexes. TRPC1 often co-assembles with TRPC4 or TRPC5 to form functional channels. The diverse expression patterns and combinatorial possibilities of these subunits contribute to the complexity of calcium signaling in different cell types and tissues.

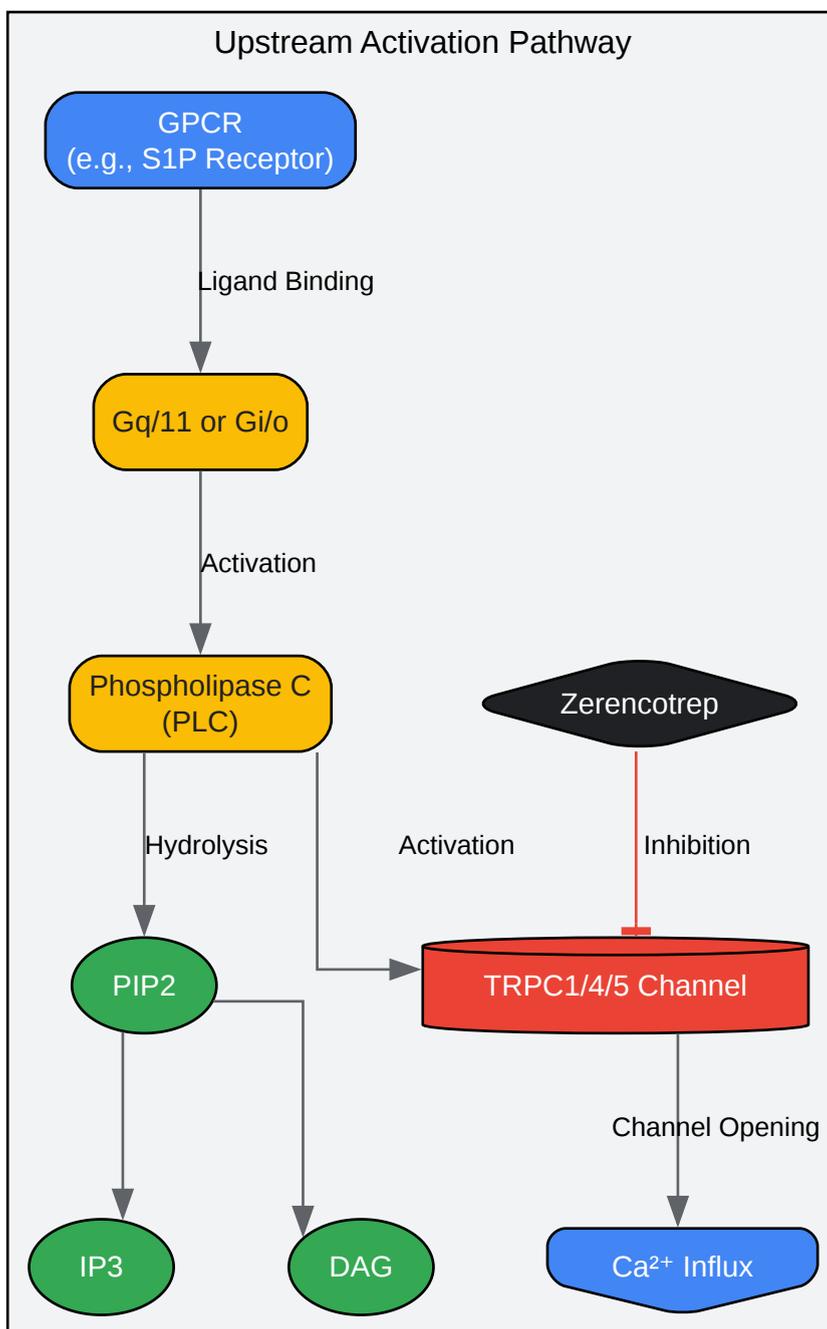
Upstream Activation of TRPC1/4/5 Channels

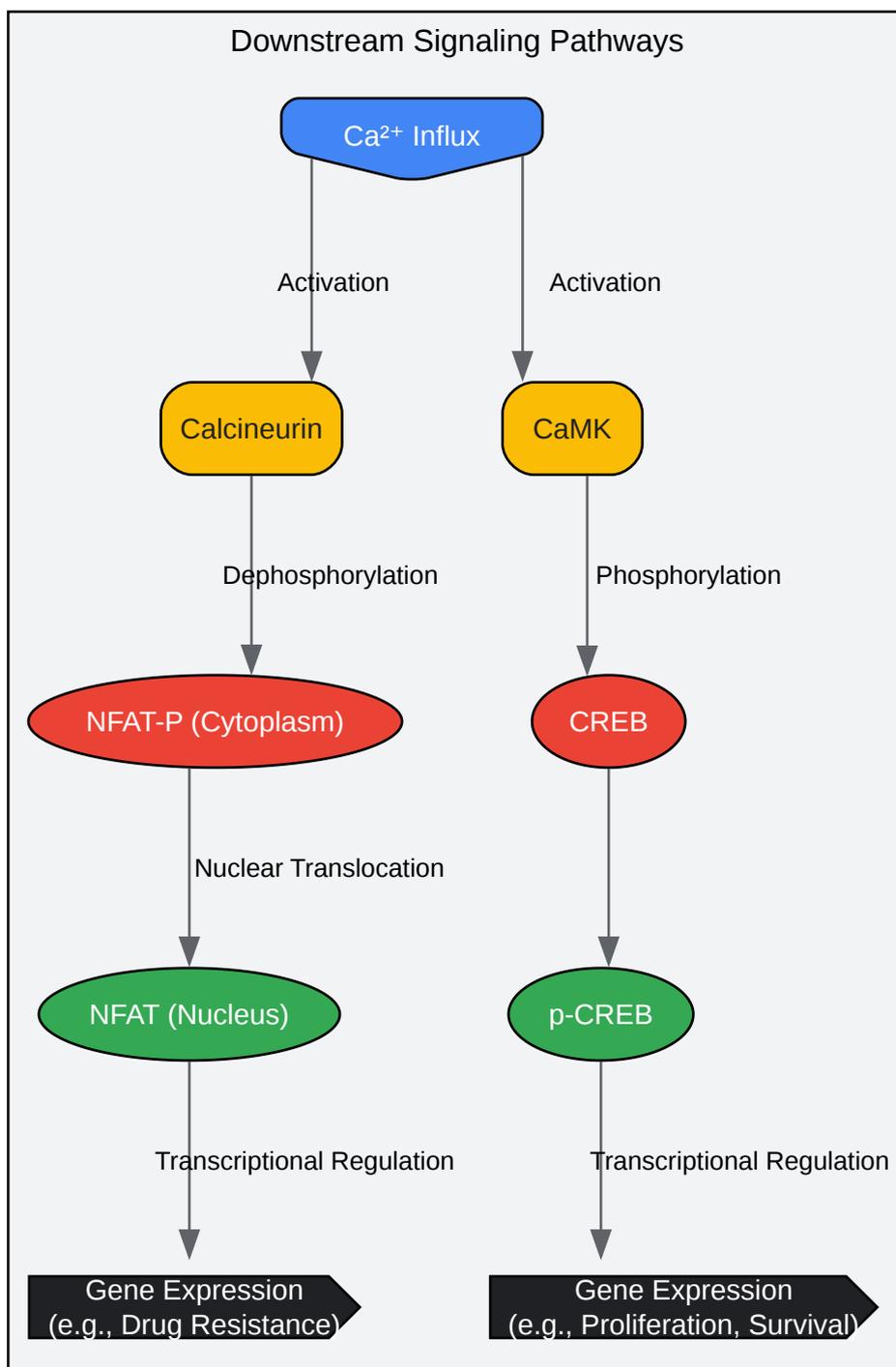
The activation of TRPC1/4/5 channels is intricately linked to the stimulation of G protein-coupled receptors (GPCRs) and the subsequent activation of phospholipase C (PLC). This signaling cascade is a key mechanism for transducing extracellular signals into intracellular calcium responses.

G Protein-Coupled Receptor (GPCR) Signaling

GPCRs, upon binding to their respective ligands, activate heterotrimeric G proteins, particularly those of the Gq/11 and Gi/o families. The activated G α subunit, in turn, stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). While IP₃ triggers the release of calcium from intracellular stores, the precise mechanism by which PLC activation leads to the opening of TRPC1/4/5 channels is still under investigation.

One notable upstream activator is Sphingosine-1-phosphate (S1P), a signaling lipid that binds to its specific GPCRs. S1P has been shown to activate TRPC5 and TRPC1/5 channel complexes, leading to calcium influx.^[1]







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